Brevinin-2-RA21 antimicrobial peptide
CAS No.:
Cat. No.: VC3673371
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Primary Structure and Sequence
Brevinin-2-RA21 is a 33-amino acid peptide with the following sequence:
GFLDTLKNMALNAAKGAGGSVLKALFCKLFKTC
This sequence is characterized by a predominance of hydrophobic and basic amino acids, which plays a significant role in its antimicrobial function. The peptide has been registered in the DRAMP database with the identifier DRAMP01854 and has a UniProt entry of D2K8J5 .
Key Structural Features
Like other members of the Brevinin-2 family, Brevinin-2-RA21 likely possesses an amphipathic structure that facilitates its interaction with bacterial membranes. The C-terminal region contains cysteine residues that potentially form a disulfide bridge, which is a characteristic feature of many Brevinin-2 peptides. This structural element often contributes to the stability and functional properties of these antimicrobial peptides .
Physicochemical Properties
Brevinin-2-RA21 possesses specific physicochemical properties that contribute to its biological function. Understanding these properties is essential for comprehending its mechanism of action and potential applications.
Basic Physicochemical Parameters
Table 1: Physicochemical Properties of Brevinin-2-RA21
| Property | Value |
|---|---|
| Molecular Formula | C155H256N40O41S3 |
| Molecular Mass | 3432.16 Da |
| Isoelectric Point (pI) | 9.6 |
| Net Charge | +4 |
| Basic Residues | 5 |
| Acidic Residues | 1 |
| Hydrophobic Residues | 15 |
| Sequence Length | 33 amino acids |
The peptide's positive net charge (+4) is particularly significant as it facilitates initial electrostatic interactions with negatively charged bacterial membranes. This property is common among antimicrobial peptides and represents a crucial aspect of their selective activity against microbial cells .
Advanced Physicochemical Indices
Table 2: Advanced Physicochemical Indices of Brevinin-2-RA21
| Index | Value |
|---|---|
| Boman Index | 1.93 |
| Hydrophobicity | 0.53 |
| Aliphatic Index | 94.85 |
| Extinction Coefficient Cystines | 125 |
| Absorbance 280nm | 3.91 |
| Polar Residues | 11 |
The Boman index value of 1.93 suggests a moderate protein-binding potential, which may indicate interactions with various protein targets beyond membrane disruption. The high aliphatic index (94.85) reflects the relative volume occupied by aliphatic side chains and suggests significant thermal stability of the peptide .
Stability Parameters
Brevinin-2-RA21 demonstrates notable stability across various biological environments, as indicated by its estimated half-life values:
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Mammalian: 30 hours
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Yeast: >20 hours
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E. coli: >10 hours
These values suggest that the peptide remains stable for extended periods in different biological systems, which is advantageous for potential therapeutic applications .
Mechanism of Action
Membrane Disruption
Based on studies of related Brevinin-2 peptides, the primary mechanism of action for Brevinin-2-RA21 likely involves membrane disruption. The positively charged peptide initially binds to negatively charged components on bacterial cell membranes through electrostatic interactions. Subsequently, the amphipathic structure allows the peptide to insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death .
This mechanism has been observed in other Brevinin-2 peptides through various microscopy techniques, including confocal laser scanning microscopy and scanning electron microscopy. These studies have revealed significant morphological changes in bacterial cells following exposure to Brevinin-2 peptides, including membrane expansion, deformation, and release of intracellular contents .
Structure-Activity Relationships
Key Structural Determinants
The biological activity of Brevinin-2 peptides is closely linked to specific structural features. For Brevinin-2-RA21, the positive net charge (+4) likely facilitates binding to negatively charged bacterial membranes. Similarly, the balance between hydrophobic (15 residues) and polar (11 residues) amino acids contributes to the peptide's amphipathic character, allowing it to insert into and disrupt lipid bilayers .
Comparative studies of Brevinin-2 peptides have revealed that even minor changes in amino acid composition can significantly affect antimicrobial activity. For example, a comparison between Brevinin-2MP and Brevinin-2GHb (which differ by only two amino acids) showed substantial differences in their activity against E. coli, with MIC values of 47.78 μM and 2.7 μM, respectively .
Factors Affecting Activity
Several factors can influence the activity of Brevinin-2 peptides, including:
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Hydrophobicity: The presence of non-polar amino acids enhances membrane interaction.
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Positive charge: Higher cationic character improves initial binding to bacterial membranes.
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Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues affects membrane insertion efficiency.
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Secondary structure: The ability to form α-helical conformations upon membrane contact is often crucial for activity .
Understanding these structure-activity relationships could guide future efforts to modify Brevinin-2-RA21 for enhanced therapeutic potential.
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